10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one
Overview
Description
10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one is a heterocyclic compound that features a fused pyrazino and isoquinoline ring system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of (7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine with 2,3-dichloropyrazine in the presence of potassium carbonate in dimethylformamide at elevated temperatures (150°C) under a nitrogen atmosphere . The reaction mixture is then processed through extraction and purification steps to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazino or isoquinoline rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antitumor agent due to its ability to induce Nrf2/ARE pathways in cancer cells.
Biological Studies: The compound is used in studies exploring its effects on cellular pathways and its potential as a therapeutic agent.
Chemical Biology: Researchers use this compound to study its interactions with various biological targets and to develop new derivatives with enhanced biological activities.
Mechanism of Action
The mechanism of action of 10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one involves its interaction with molecular targets such as Nrf2, a transcription factor that regulates the expression of antioxidant proteins . By activating Nrf2, the compound can induce the expression of genes involved in cellular defense mechanisms, thereby exerting its antitumor effects.
Comparison with Similar Compounds
Similar Compounds
10-Methoxy-7,11b,12,13-tetrahydro-6H-pyrazino[2,1-a]isoquinoline: This compound shares a similar core structure but with a methoxy group instead of a methyl group.
Pyrazolo[3,4-b]pyridine derivatives: These compounds have a similar fused ring system and are studied for their biological activities.
Uniqueness
10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one is unique due to its specific substitution pattern and its ability to activate Nrf2 pathways, which distinguishes it from other similar compounds that may not have the same biological activity or therapeutic potential.
Properties
IUPAC Name |
10-methyl-1,2,3,6,7,11b-hexahydropyrazino[2,1-a]isoquinolin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-9-2-3-10-4-5-15-12(11(10)6-9)7-14-8-13(15)16/h2-3,6,12,14H,4-5,7-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQRCDBLMSXPGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCN3C2CNCC3=O)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20737861 | |
Record name | 10-Methyl-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20737861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082871-84-8 | |
Record name | 10-Methyl-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20737861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.